molecular formula C7H5N3O3 B1609356 7-Nitro-1,2-dihydroindazol-3-one CAS No. 31775-97-0

7-Nitro-1,2-dihydroindazol-3-one

Cat. No. B1609356
CAS RN: 31775-97-0
M. Wt: 179.13 g/mol
InChI Key: DIMKMDUVYPSCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitro-1,2-dihydro-3H-indazol-3-one is a compound with the molecular formula C7H5N3O3 and a molecular weight of 179.13 . It is a product intended for research use.


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which are structurally similar to 7-Nitro-1,2-dihydroindazol-3-one, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 7-Nitro-1,2-dihydro-3H-indazol-3-one is 1S/C7H5N3O3/c11-7-4-2-1-3-5(10(12)13)6(4)8-9-7/h1-3H,(H2,8,9,11) .


Chemical Reactions Analysis

Nitro-containing compounds, such as 7-Nitro-1,2-dihydroindazol-3-one, are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations .

Scientific Research Applications

Summary of the Application

“7-Nitro-1,2-dihydroindazol-3-one” is used in the synthesis of a fused energetic structure of 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (NPTO) based on a novel Hofmann-type rearrangement . This compound has similar detonation performances to other energetic materials, indicating its potential application in insensitive explosives and propellants .

Methods of Application or Experimental Procedures

The 1,2,3-triazine unit was introduced into the fused bicyclic skeleton from a pyrazole unit for the first time . The new compound of NPTO was fully characterized using multinuclear NMR and IR spectroscopy, elemental analysis as well as X-ray diffraction studies . The thermal behaviors and detonation properties of NPTO were investigated through a differential scanning calorimetry (DSC-TG) approach and EXPLO5 program-based calculations .

Results or Outcomes

The calculation results showed similar detonation performances between NPTO and the energetic materials of DNPP and ANPP .

1. Energetic Materials Synthesis

Summary of the Application

“7-Nitro-1,2-dihydroindazol-3-one” is used in the synthesis of a fused energetic structure of 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (NPTO) based on a novel Hofmann-type rearrangement . This compound has similar detonation performances to other energetic materials, indicating its potential application in insensitive explosives and propellants .

Methods of Application or Experimental Procedures

The 1,2,3-triazine unit was introduced into the fused bicyclic skeleton from a pyrazole unit for the first time . The new compound of NPTO was fully characterized using multinuclear NMR and IR spectroscopy, elemental analysis as well as X-ray diffraction studies . The thermal behaviors and detonation properties of NPTO were investigated through a differential scanning calorimetry (DSC-TG) approach and EXPLO5 program-based calculations .

Results or Outcomes

The calculation results showed similar detonation performances between NPTO and the energetic materials of DNPP and ANPP .

2. Medicinal Chemistry

Summary of the Application

Indazole, a heterocyclic compound that includes “7-Nitro-1,2-dihydroindazol-3-one” as a derivative, has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties . This suggests that indazole and its derivatives could be explored for the treatment of various pathological conditions .

Methods of Application or Experimental Procedures

The biological properties of indazole derivatives are determined through various experimental models. For example, new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models .

Results or Outcomes

Various indazole derivatives have shown promising results in different biological activities. For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .

3. Photochemical Synthesis

Summary of the Application

“7-Nitro-1,2-dihydroindazol-3-one” can be photochemically generated in situ from o-nitrobenzyl alcohols for the construction of 1,2-dihydro-3H-indazol-3-ones . This method offers several advantages over reported methods and could potentially be one of the most mild and convenient indazolone synthetic methods .

Methods of Application or Experimental Procedures

The intermediate was photochemically generated in situ from o-nitrobenzyl alcohols in a mild, efficient manner using an aqueous solvent at room temperature . The commercially available photoreactor employed 3 bulbs outputting broad emission above 365 nm .

Results or Outcomes

This UV-mediated route overcomes several established substrate scope limitations and significantly reduces the overall harshness of the reaction conditions .

Future Directions

While specific future directions for 7-Nitro-1,2-dihydroindazol-3-one are not available, nitro-containing compounds have received considerable attention from the synthetic chemistry community due to their wide range of applications .

properties

IUPAC Name

7-nitro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-4-2-1-3-5(10(12)13)6(4)8-9-7/h1-3H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMKMDUVYPSCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420749
Record name 7-nitro-1,2-dihydroindazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-1,2-dihydroindazol-3-one

CAS RN

31775-97-0
Record name 7-nitro-1,2-dihydroindazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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